molecular formula C17H17ClN4O2 B4777614 2-(4-chlorobenzyl)-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole

2-(4-chlorobenzyl)-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole

Cat. No. B4777614
M. Wt: 344.8 g/mol
InChI Key: ACGVOWRUXHYOHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorobenzyl)-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of tetrazoles, which are known for their diverse biological activities.

Scientific Research Applications

2-(4-chlorobenzyl)-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has shown promising results as an anti-tumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-(4-chlorobenzyl)-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole has been investigated for its potential use as an anti-inflammatory and analgesic agent.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzyl)-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are known to promote inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have demonstrated that 2-(4-chlorobenzyl)-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole has several biochemical and physiological effects. For example, this compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, 2-(4-chlorobenzyl)-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole has been shown to induce apoptosis (cell death) in cancer cells, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorobenzyl)-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, this compound has shown promising results in various studies, making it a potentially useful tool for investigating the mechanisms of inflammation and tumor growth. However, one limitation of using 2-(4-chlorobenzyl)-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole in lab experiments is its limited solubility in water, which may affect its bioavailability and require the use of organic solvents.

Future Directions

There are several potential future directions for research on 2-(4-chlorobenzyl)-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole. One direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs. Finally, research on the synthesis of novel tetrazole compounds may lead to the discovery of new compounds with even greater potential for therapeutic applications.

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-(3-ethoxy-4-methoxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c1-3-24-16-10-13(6-9-15(16)23-2)17-19-21-22(20-17)11-12-4-7-14(18)8-5-12/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGVOWRUXHYOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorobenzyl)-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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